3-phenoxy-N-(1,3-thiazol-2-yl)benzamide
Description
3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a phenoxy group at the 3-position of the benzene ring and a 1,3-thiazol-2-yl substituent on the amide nitrogen. Its structure combines a rigid aromatic core with a heterocyclic thiazole moiety, enabling diverse intermolecular interactions and tunable electronic properties.
Properties
IUPAC Name |
3-phenoxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(18-16-17-9-10-21-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVHXHXGHKZTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the condensation of 3-phenoxybenzoic acid with 2-aminothiazole. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-phenoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group can yield phenol derivatives, while reduction of the benzamide moiety can produce amine derivatives .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3-phenoxy-N-(1,3-thiazol-2-yl)benzamide serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions such as:
- Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
- Ligand Formation : Its thiazole moiety can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and material science.
Biological Applications
Enzyme Inhibition and Receptor Modulation
Research has indicated that this compound may exhibit enzyme inhibitory properties, making it a candidate for drug development. Studies are ongoing to evaluate its effectiveness in modulating various receptors, which could lead to therapeutic applications in treating diseases.
Antimicrobial Activity
The compound has shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria. Its derivatives have been synthesized and tested for their efficacy against common pathogens, demonstrating significant bactericidal effects. For instance, certain thiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Medicinal Applications
Therapeutic Properties
Research into the medicinal properties of 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide has revealed potential anti-inflammatory and anticancer activities. In vitro studies have suggested that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies on Antidepressant Effects
A series of derivatives related to this compound have been investigated for their antidepressant effects. In animal models, specific derivatives displayed significant reductions in immobility time during forced swimming tests, indicating potential antidepressant activity .
Industrial Applications
Advanced Materials Development
In industrial chemistry, 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide is being explored for its utility in developing advanced materials. Its unique molecular structure allows it to be used as a precursor for specialty chemicals that are essential in various manufacturing processes.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemistry | Building block for complex synthesis; ligand formation |
| Biology | Enzyme inhibition; receptor modulation; antimicrobial activity |
| Medicine | Anti-inflammatory; anticancer; antidepressant effects |
| Industry | Development of advanced materials; precursor for specialty chemicals |
Mechanism of Action
The mechanism of action of 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The thiazole ring can interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., F, Cl) reduce logP compared to bulky substituents (e.g., t-Bu, sulfamoylphenyl).
- The 3-phenoxy derivative exhibits moderate urease inhibition, likely due to enhanced π-π stacking from the phenoxy group .
Crystallographic and Structural Comparisons
Crystal structures reveal critical differences in molecular conformation and intermolecular interactions:
Key Observations :
Key Observations :
- Yields depend on steric hindrance: Bulky substituents (e.g., phenoxy) may reduce efficiency compared to smaller groups (e.g., F) .
- Triethylamine is a common base for deprotonating 2-aminothiazole during coupling .
Biological Activity
3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide can be represented as follows:
This structure contains a phenoxy group and a thiazole moiety, which are known for their diverse biological activities.
Research indicates that compounds containing thiazole rings often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess antibacterial properties. For instance, studies have demonstrated that thiazole-containing compounds can inhibit the growth of various bacterial strains through disruption of cellular functions or by acting on specific bacterial targets .
- Anticancer Activity : Thiazole derivatives have been investigated for their potential in cancer therapy. They may act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and HER-2 pathways .
Antimicrobial Activity
3-Phenoxy-N-(1,3-thiazol-2-yl)benzamide has been evaluated for its antibacterial properties. In vitro studies suggest that it exhibits significant activity against various pathogenic bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
The compound's anticancer properties have also been explored. In cell viability assays against breast cancer cell lines (MCF-7 and SK-BR-3), it demonstrated promising anti-proliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| SK-BR-3 | 8.7 |
The selectivity index indicates that while it effectively inhibits cancer cell growth, its effect on normal cells remains minimal, suggesting a favorable therapeutic window.
Study 1: Antimicrobial Evaluation
A study conducted by researchers focused on evaluating the antibacterial efficacy of thiazole derivatives including 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide against multi-drug resistant strains. The findings revealed that the compound significantly reduced bacterial load in treated groups compared to controls.
Study 2: Anticancer Mechanism
Another investigation assessed the mechanism by which 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that the compound activates caspase pathways leading to programmed cell death.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide has favorable absorption and distribution characteristics. However, further toxicological evaluations are necessary to ascertain its safety profile for clinical use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide?
- Methodological Answer: The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting 3-phenoxybenzoyl chloride with 2-aminothiazole in anhydrous dichloromethane or acetonitrile, using triethylamine (Et₃N) as a base to neutralize HCl byproducts. Reaction monitoring via TLC (e.g., Rf ~0.5 in ethyl acetate/hexane) ensures completion. Purification is achieved via recrystallization (e.g., methanol/water) or column chromatography (silica gel, gradient elution). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reflux conditions (4–6 h) .
Q. How is the crystal structure of N-(thiazol-2-yl)benzamide derivatives characterized?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) on diffractometers like Rigaku Pilatus, with ω-scans for completeness. Structure solution employs direct methods (e.g., SHELXS) and refinement via SHELXL. Key parameters include:
- Planarity: Root-mean-square (r.m.s.) deviation of the amide group (e.g., 0.048 Å in 2-fluoro analog ).
- Hydrogen bonding: N–H⋯O/N interactions analyzed using Mercury software, with donor-acceptor distances (e.g., 2.85–3.10 Å) .
- Thermal motion: Anisotropic displacement parameters (ADPs) refined for non-H atoms .
Q. What spectroscopic techniques validate the purity and structure of 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide?
- Methodological Answer:
- NMR: ¹H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and thiazole C–H (δ 7.5–7.6 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiazole carbons (~110–150 ppm).
- FT-IR: Peaks at ~3200 cm⁻¹ (N–H stretch), ~1680 cm⁻¹ (C=O stretch), and ~1550 cm⁻¹ (C–N thiazole) .
- HRMS: ESI+ mode to verify molecular ion ([M+H]⁺, calculated m/z for C₁₆H₁₂N₂O₂S: 296.0628).
Advanced Research Questions
Q. How can discrepancies between computational and experimental dihedral angles in 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide be resolved?
- Methodological Answer:
- DFT vs. Crystallography: Compare gas-phase DFT-optimized geometries (e.g., B3LYP/6-311G**) with SCXRD data. Discrepancies often arise from crystal packing forces (e.g., π-stacking, H-bonding) absent in DFT models.
- Refinement Protocols: Use SHELXL’s restraints (e.g., SIMU/DELU) to model thermal motion and disorder. Validate via R-factor convergence (R1 < 0.05 for high-resolution data) .
- Example: In 2-nitro-N-(5-nitrothiazol-2-yl)benzamide, the amide-thiazole dihedral (46.66°) differs from DFT by ~5° due to intermolecular H-bonding .
Q. What strategies optimize hydrogen-bonding networks to enhance biological activity in thiazolylbenzamide analogs?
- Methodological Answer:
- Crystal Engineering: Introduce electron-withdrawing groups (e.g., –NO₂, –F) to strengthen N–H⋯O/N interactions. For example, 2-fluoro substitution increases H-bond donor capacity (N–H⋯N: 2.89 Å vs. 3.10 Å in non-fluorinated analogs) .
- Bioisosteric Replacement: Replace phenoxy with 3-pyridyloxy to enable π-π stacking with target enzymes (e.g., viral proteases).
- SAR Studies: Test derivatives in enzyme inhibition assays (e.g., IC₅₀ against PFOR enzyme in anaerobic pathogens) .
Q. How do solvent and temperature conditions affect the polymorphic forms of 3-phenoxy-N-(1,3-thiazol-2-yl)benzamide?
- Methodological Answer:
- Polymorph Screening: Use solvent evaporation (e.g., methanol vs. acetonitrile) at 25°C vs. 4°C. Characterize forms via PXRD (e.g., Form I: 2θ = 12.5°, 15.8°; Form II: 2θ = 11.2°, 17.4°).
- Thermal Analysis: DSC detects melting points (e.g., Form I: 160°C; Form II: 155°C) and phase transitions.
- Stability: Accelerated aging (40°C/75% RH, 4 weeks) identifies the thermodynamically stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
